Methylphosphonic difluoride

Description

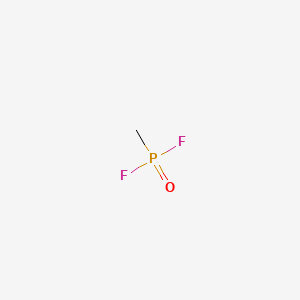

Structure

2D Structure

3D Structure

Properties

CAS No. |

676-99-3 |

|---|---|

Molecular Formula |

CH3F2OP |

Molecular Weight |

100.004 g/mol |

IUPAC Name |

difluorophosphorylmethane |

InChI |

InChI=1S/CH3F2OP/c1-5(2,3)4/h1H3 |

InChI Key |

PQIOSYKVBBWRRI-UHFFFAOYSA-N |

SMILES |

CP(=O)(F)F |

Canonical SMILES |

CP(=O)(F)F |

boiling_point |

98 °C |

Color/Form |

Liquid |

density |

1.3314 g/cu cm at 20 °C |

melting_point |

-35 °F /-37 °C/ |

Other CAS No. |

676-99-3 |

physical_description |

This compound is a precursor to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information. |

solubility |

In water, 5.15X10+5 mg/L at 25 °C (est) |

Synonyms |

methylphosphonic difluoride |

vapor_density |

3.5 (Air = 1) |

vapor_pressure |

36 mm Hg at 77 °F /25 °C/ |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Methylphosphonic Difluoride from Methylphosphonic Dichloride: A Technical Guide

Introduction

Methylphosphonic difluoride (CH₃POF₂), also known as DF, is an important organophosphorus compound primarily recognized as a key precursor in the production of nerve agents Sarin and Soman.[1][2][3] Due to its role in the synthesis of chemical weapons, it is classified as a Schedule 1 substance under the Chemical Weapons Convention, making its production and handling heavily regulated.[1][2] The most common and direct synthetic route to this compound is through the halogen exchange reaction of methylphosphonic dichloride (CH₃POCl₂) with various fluorinating agents.[4][5][6] This guide provides an in-depth overview of the primary synthesis methods, quantitative data, and detailed experimental protocols for researchers.

Core Synthesis Methodologies

The conversion of methylphosphonic dichloride to this compound is a halogen exchange reaction where the two chlorine atoms are substituted by fluorine atoms. Several fluorinating agents can accomplish this transformation effectively.

1. Fluorination using Sodium Fluoride (NaF)

A primary method for producing this compound involves the reaction of methylphosphonic dichloride with sodium fluoride, often at elevated temperatures.[5][6] The efficiency of this reaction can be significantly improved by the addition of catalytic amounts of certain metal fluorides, such as zinc fluoride (ZnF₂) or cobalt fluoride (CoF₃).[4][5][7] These catalysts facilitate the halogen exchange, leading to high yields.[7]

2. Fluorination using Sodium Hexafluorosilicate (Na₂SiF₆)

An alternative and often more convenient laboratory-scale method utilizes sodium hexafluorosilicate as the fluorinating agent.[4][5][7] This reagent has been shown to produce this compound in high yield and purity.[6][7] The reaction byproducts, sodium chloride (NaCl) and silicon tetrafluoride (SiF₄), are easily separated from the liquid product.[6]

3. Fluorination using Hydrogen Fluoride (HF)

Anhydrous hydrogen fluoride is another effective reagent for the conversion of methylphosphonic dichloride to the difluoride product.[2][3][6] This method requires careful handling under anhydrous conditions to prevent the hydrolysis of the starting material and product.[6]

Quantitative Data Summary

The following table summarizes quantitative data from established synthesis protocols.

| Parameter | Method 1: NaF with Catalyst | Method 2: Na₂SiF₆ |

| Starting Material | Methylphosphonic Dichloride | Methylphosphonic Dichloride |

| Fluorinating Agent | Sodium Fluoride (NaF) | Sodium Hexafluorosilicate (Na₂SiF₆) |

| Molar Ratio (Agent:Dichloride) | 3.0 - 3.5 : 1 | 1.3 : 1 |

| Catalyst | ZnF₂, CoF₃, or HgF₂ | None |

| Catalyst Loading | 15-35% (wt/wt of NaF) | N/A |

| Reaction Temperature | 110°C - 120°C | 85°C (onset) - 110°C |

| Reaction Time | ~3 hours | ~3 hours |

| Reported Yield | 86% - 91% | ~88% |

| Product Purity | Good, but may contain CH₃P(O)ClF | >98% |

| Reference | [7] | [6][7] |

Experimental Protocols

Caution: Methylphosphonic dichloride and this compound are toxic, corrosive, and moisture-sensitive compounds.[2][8][9] All procedures must be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The synthesis must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Protocol 1: Synthesis using Sodium Fluoride and Zinc Fluoride Catalyst

This protocol is based on the methodology described in literature.[7]

-

Preparation: In a dry reaction flask equipped with a magnetic stirrer, condenser, and addition funnel, combine 3.0 to 3.5 molar equivalents of sodium fluoride (NaF) and 15-35% (by weight of NaF) of zinc fluoride (ZnF₂).

-

Inert Atmosphere: Purge the entire apparatus with a dry, inert gas (e.g., nitrogen).

-

Reactant Addition: Under the inert atmosphere, add one molar equivalent (e.g., 15 grams) of methylphosphonic dichloride portion-wise from the addition funnel to the mixture at room temperature. Fumes may be generated during this step.

-

Heating: Slowly heat the reaction mixture with stirring. The temperature should be gradually raised to 110°C over approximately 2 hours.

-

Reaction Maintenance: Maintain the reaction temperature at 110°C for an additional hour.

-

Product Distillation: Increase the temperature to 120°C and collect the distilled this compound product (boiling point: 98-100°C).[6][7]

Protocol 2: Synthesis using Sodium Hexafluorosilicate

This protocol is noted as a convenient laboratory preparation method.[7]

-

Preparation: In a dry reaction flask equipped with a stirrer and distillation apparatus, combine ten grams of methylphosphonic dichloride with 1.3 molar equivalents of sodium hexafluorosilicate (Na₂SiF₆).

-

Inert Atmosphere: Purge the system with a dry, inert gas.

-

Heating: Slowly heat the stirred reaction mixture. Gas evolution is typically observed starting around 85°C.

-

Reaction Progression: Continue to heat the mixture gradually to 110°C over a period of 3 hours.

-

Product Collection: The this compound product will distill from the reaction mixture. Collect the fraction boiling at approximately 98°C.

-

Yield: This method has been reported to yield 6.62 grams (88%) of this compound from 10 grams of the starting dichloride.[7]

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathways from methylphosphonic dichloride to this compound.

Caption: Synthesis pathways for this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]

- 3. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound (EVT-406061) | 676-99-3 [evitachem.com]

- 5. Methylphosphonic dichloride | 676-97-1 | Benchchem [benchchem.com]

- 6. Buy this compound | 676-99-3 [smolecule.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 9. Methylphosphonic dichloride, 98%, Thermo Scientific 5g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to Methylphosphonyl Difluoride (CAS Number 676-99-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methylphosphonyl difluoride is a Schedule 1 chemical under the Chemical Weapons Convention. Its synthesis, handling, and use are subject to strict international regulations. This guide is intended for informational and research purposes only and should be used in compliance with all applicable laws and safety regulations.

Executive Summary

Methylphosphonyl difluoride (DF), identified by CAS number 676-99-3, is a highly reactive organophosphorus compound. It is primarily known as a key precursor in the synthesis of G-series nerve agents, such as Sarin and Soman.[1][2][3] Its high toxicity stems from its ability to irreversibly inhibit the enzyme acetylcholinesterase (AChE), leading to a cholinergic crisis. This technical guide provides a comprehensive overview of the physicochemical properties, associated hazards, experimental protocols for its analysis, and the fundamental mechanism of its toxicity.

Physicochemical Properties

Methylphosphonyl difluoride is a colorless liquid with a pungent, acid-like odor.[4] It is highly reactive, particularly with water, and requires specialized handling procedures.

Table 1: Physical and Chemical Properties of Methylphosphonyl Difluoride

| Property | Value | Reference(s) |

| Molecular Formula | CH₃F₂OP | [4] |

| Molecular Weight | 100.004 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Odor | Pungent, acid-like | [4] |

| Melting Point | -37 °C | [4] |

| Boiling Point | ~98-100 °C | [4][5] |

| Density | 1.359 g/mL at 25 °C | [4] |

| Vapor Pressure | 36 mmHg at 25 °C | [4] |

| Water Solubility | Decomposes | [4] |

| Solubility | Soluble in organic solvents | [5] |

Hazards and Toxicology

The primary hazard associated with Methylphosphonyl difluoride is its extreme toxicity upon inhalation or dermal contact.[1][6] It is a potent inhibitor of acetylcholinesterase, an enzyme critical for the proper functioning of the nervous system.

Table 2: Toxicological Data for Methylphosphonyl Difluoride

| Parameter | Value | Species | Reference(s) |

| Lethal Concentration, Low (LCLo) | 1,842 mg/m³/30min | Rat (inhalation) | [1] |

| Acute Effects (Inhalation) | Cyanosis, dehydration, aggression, dyspnea, muscle weakness, ataxia | Mammals | [1] |

GHS Hazard Classification:

-

Acute Toxicity, Inhalation (Category 1)

-

Skin Corrosion/Irritation (Category 1)

-

Serious Eye Damage/Eye Irritation (Category 1)

Experimental Protocols

Synthesis of Methylphosphonyl Difluoride

A common laboratory-scale synthesis involves the fluorination of methylphosphonyl dichloride.[6][7][8]

Reaction: CH₃POCl₂ + 2NaF → CH₃POF₂ + 2NaCl

Procedure:

-

Methylphosphonyl dichloride is reacted with sodium fluoride (NaF), often in the presence of a catalyst such as zinc fluoride or cobalt fluoride.[5]

-

The reaction is conducted under anhydrous conditions in an inert atmosphere.[9]

-

The mixture is gradually heated to approximately 110-120 °C to facilitate the halogen exchange.[5]

-

The product, Methylphosphonyl difluoride, is then purified by distillation.[5]

An alternative method utilizes sodium hexafluorosilicate (Na₂SiF₆) as the fluorinating agent, which can offer higher yields and purity.[5]

Determination of Physicochemical Properties

Standardized methods, such as those from the Organisation for Economic Co-operation and Development (OECD), are recommended for determining the physicochemical properties of chemicals.

-

Boiling Point: OECD Test Guideline 103 outlines several methods, including ebulliometry and dynamic methods, suitable for determining the boiling point of liquids like Methylphosphonyl difluoride.[10][11][12]

-

Vapor Pressure: OECD Test Guideline 104 provides various methods, such as the static method or the isoteniscope method, for measuring vapor pressure.[13][14][15][16]

Acute Inhalation Toxicity Testing

The acute inhalation toxicity of Methylphosphonyl difluoride can be assessed using protocols outlined in OECD Test Guideline 403 .[1][17][18][19][20][21][22]

General Procedure:

-

Young adult rats are typically used for the study.[18]

-

Animals are exposed to the test substance as a vapor in a dynamic inhalation chamber for a defined period (e.g., 4 hours).[18]

-

Multiple concentration groups are used to determine the median lethal concentration (LC50).[18]

-

Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.[18]

-

A gross necropsy is performed on all animals.[18]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory effect of Methylphosphonyl difluoride on acetylcholinesterase activity can be quantified using the Ellman's assay.[7][8][23][24][25][26][27][28][29][30]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Procedure:

-

Prepare a reaction mixture containing a phosphate buffer (pH 8.0), DTNB, and the acetylcholinesterase enzyme.[23]

-

Add the substrate, acetylthiocholine, to initiate the reaction.[23]

-

In the presence of an inhibitor like Methylphosphonyl difluoride, the rate of the colorimetric reaction will decrease.

-

The change in absorbance is measured spectrophotometrically at 412 nm over time.[23]

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Methylphosphonyl difluoride is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.

Caption: Acetylcholinesterase Inhibition Pathway

Experimental Workflow for Acute Inhalation Toxicity Study (OECD 403)

The following diagram illustrates a typical workflow for conducting an acute inhalation toxicity study according to OECD Guideline 403.

Caption: Acute Inhalation Toxicity Workflow

Safe Handling and Disposal

Due to its high reactivity and toxicity, Methylphosphonyl difluoride must be handled with extreme caution in a well-ventilated chemical fume hood.[31][32]

Personal Protective Equipment (PPE):

-

Respiratory Protection: A full-face respirator with appropriate cartridges is essential.[31]

-

Hand Protection: Chemical-resistant gloves (e.g., butyl rubber) must be worn.[32]

-

Eye Protection: Chemical safety goggles and a face shield are required.[32]

-

Skin and Body Protection: A chemical-resistant suit or lab coat should be worn.[32]

Storage:

Store in a cool, dry, and well-ventilated area, away from water and moisture.[31][32] Containers should be tightly sealed and clearly labeled.

Disposal:

Disposal of Methylphosphonyl difluoride and any contaminated materials must be carried out in accordance with strict national and international regulations for hazardous chemical waste.[32] This typically involves incineration in a licensed facility.[32]

Conclusion

Methylphosphonyl difluoride is a hazardous chemical with significant toxicological properties, primarily through the inhibition of acetylcholinesterase. Its handling and use require stringent safety protocols and adherence to international regulations. The information provided in this guide is intended to support research and development activities by providing a comprehensive overview of its properties, hazards, and relevant experimental methodologies. It is imperative that all work with this compound is conducted in a safe and compliant manner.

References

- 1. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]

- 4. lcslaboratory.com [lcslaboratory.com]

- 5. oecd.org [oecd.org]

- 6. Methylphosphonyl difluoride [medbox.iiab.me]

- 7. scribd.com [scribd.com]

- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 15. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 16. oecd.org [oecd.org]

- 17. eurolab.net [eurolab.net]

- 18. oecd.org [oecd.org]

- 19. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 20. oecd.org [oecd.org]

- 21. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 23. benchchem.com [benchchem.com]

- 24. broadpharm.com [broadpharm.com]

- 25. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 26. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Inhibitive determination of organophosphate pesticides using acetylcholinesterase and silver nanoparticle as colorimetric probe [eeer.org]

- 30. researchgate.net [researchgate.net]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. opcw.org [opcw.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Methylphosphonic Difluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonic difluoride (DF), a volatile, colorless liquid with the chemical formula CH₃POF₂, is an organophosphorus compound of significant interest due to its role as a precursor in the synthesis of nerve agents, such as Sarin and Soman.[1] A comprehensive understanding of its molecular structure and bonding is crucial for the development of effective detection and decomposition methodologies. This guide provides a detailed analysis of the structural and spectroscopic properties of this compound, supported by experimental data and theoretical studies.

Synthesis of this compound

The primary route for the synthesis of this compound involves the halogen exchange reaction of methylphosphonyl dichloride (CH₃POCl₂) with a fluorinating agent.[2]

Experimental Protocol: Synthesis via Halogen Exchange with Sodium Hexafluorosilicate

A common and efficient laboratory-scale synthesis utilizes sodium hexafluorosilicate as the fluorinating agent.[3]

Materials:

-

Methylphosphonyl dichloride (CH₃POCl₂)

-

Sodium hexafluorosilicate (Na₂SiF₆)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Distillation apparatus

Procedure:

-

In a reaction vessel under an inert atmosphere, combine ten grams of methylphosphonyl dichloride with 1.3 molar equivalents of sodium hexafluorosilicate.[3]

-

Slowly heat the reaction mixture to 110°C over a period of three hours. Gas evolution is typically observed to begin at approximately 85°C.[3]

-

Maintain the reaction at 110°C for an additional hour.[3]

-

Increase the temperature to 120°C and collect the distilled this compound.[3] This procedure typically yields the product in high purity (around 88%).[3]

A variation of this method involves the use of sodium fluoride (NaF), often with a catalyst such as zinc fluoride (ZnF₂), to facilitate the halogen exchange.[4]

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis of Methylphosphonic Difluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonic difluoride (DF), a precursor to potent nerve agents, undergoes rapid hydrolysis in aqueous environments. Understanding the kinetics and products of this reaction is critical for the development of effective decontamination strategies, environmental remediation, and toxicological assessments. This technical guide provides a comprehensive overview of the hydrolysis of this compound, including its reaction rate under various conditions, the resulting products, and detailed experimental protocols for its study.

Hydrolysis Reaction and Products

This compound readily reacts with water in a hydrolysis reaction to yield methylphosphonic acid (MPA) and hydrofluoric acid (HF).[1][2][3] This reaction is a key pathway for the degradation of this hazardous compound. The overall chemical equation for the hydrolysis of this compound is:

CH₃POF₂ + 2H₂O → CH₃PO(OH)₂ + 2HF

The hydrolysis proceeds through the substitution of the fluorine atoms with hydroxyl groups from water.[4]

Hydrolysis Rate and Kinetics

The rate of hydrolysis of this compound is significantly influenced by pH and temperature. The reaction is generally faster in alkaline conditions compared to neutral or acidic environments.

Quantitative Data on Hydrolysis Rate

The following tables summarize the available quantitative data on the hydrolysis rate and efficiency of this compound under different conditions.

Table 1: Hydrolysis Rate Constants and Half-Lives in Sodium Hydroxide Solutions at 23°C [2]

| NaOH Concentration (mol/dm³) | Rate Constant (h⁻¹) | Half-Life (minutes) |

| 0.10 | 1.12 | 37.2 |

| 0.15 | 0.90 | 46 |

| 0.20 | 0.76 | 55 |

Table 2: Destruction Efficiency of this compound [5]

| Condition | Parameter | Value | Destruction Efficiency (%) | Time (minutes) |

| Alkaline | Molar Ratio [OH⁻]/[DF] | 3-6 | > 80 | 5 |

| Neutral Water | Volume Ratio H₂O/DF | > 1.5 | 93-97 | Not Specified |

Experimental Protocols

The study of this compound hydrolysis involves careful handling due to its toxicity and reactivity. Below are detailed methodologies for conducting kinetic studies.

Protocol for Kinetic Analysis of this compound Hydrolysis

Objective: To determine the hydrolysis rate of this compound under controlled pH and temperature.

Materials:

-

This compound (high purity)

-

Buffered solutions of desired pH (e.g., phosphate, borate buffers)

-

Deionized water

-

Sodium hydroxide solutions of known concentrations

-

Constant temperature water bath or incubator

-

Reaction vessels (e.g., sealed glass vials)

-

Analytical instrumentation (e.g., ³¹P NMR spectrometer, Gas Chromatograph-Mass Spectrometer (GC-MS), Ion Chromatograph)

-

Quenching solution (e.g., a cooled organic solvent or a derivatizing agent)

Procedure:

-

Preparation of Reaction Solutions: Prepare buffered solutions at the desired pH values and bring them to the target temperature in a constant temperature bath.

-

Initiation of Reaction: Add a known amount of this compound to the pre-heated buffered solution in a sealed reaction vessel. The initial concentration of DF should be accurately known.

-

Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot to stop the hydrolysis. This can be achieved by rapid cooling, dilution in a cold solvent, or by adding a derivatizing agent that reacts with the remaining DF or its products.

-

Sample Analysis: Analyze the quenched samples to determine the concentration of this compound remaining or the concentration of the product, methylphosphonic acid, formed.

-

³¹P NMR Spectroscopy: This technique is highly effective for monitoring the hydrolysis of organophosphorus compounds.[1][6][7] The disappearance of the signal corresponding to this compound and the appearance of the signal for methylphosphonic acid can be quantified over time.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for the analysis of the hydrolysis products after derivatization to make them volatile.[5][8][9]

-

Ion Chromatography: This technique can be used to quantify the fluoride ions and methylphosphonic acid produced during the hydrolysis.[4]

-

-

Data Analysis: Plot the concentration of this compound versus time. From this data, determine the order of the reaction and calculate the rate constant (k) and the half-life (t₁/₂) of the hydrolysis reaction under the specific experimental conditions.

Visualizations

Hydrolysis Reaction of this compound

Caption: Hydrolysis of this compound.

Experimental Workflow for Kinetic Analysis

Caption: Experimental Workflow for Kinetic Analysis.

Conclusion

The hydrolysis of this compound is a critical reaction that dictates its environmental fate and is central to decontamination efforts. This guide has provided a detailed overview of the hydrolysis process, including the products formed and the factors influencing the reaction rate. The provided experimental protocols offer a framework for researchers to conduct further studies to better characterize the kinetics of this important reaction. A thorough understanding of the principles outlined in this document is essential for professionals working in fields related to chemical defense, environmental science, and drug development.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the main hydrolysis products of organophosphorus nerve agents, methylphosphonic acids, in human serum by indirect photometric detection ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Study on the Hydrolysis of Methylphosphonicdifluoride and HF Recovery from the Hydrolysate | Semantic Scholar [semanticscholar.org]

- 6. Thermodynamic Properties of Some Methylphosphonyl Dihalides From 15 to 335 °K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Products of Methylphosphonic Difluoride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primary Thermal Decomposition Pathway

The predominant thermal decomposition route for methylphosphonic difluoride involves a reaction with methylphosphonic acid. Methylphosphonic acid is typically present as an impurity due to the hydrolysis of this compound in the presence of moisture.[3] This disproportionation reaction requires prolonged heating and results in the formation of methylphosphonofluoridic acid.[1][2] The thermal decomposition of nerve agents Sarin and Soman, which are synthesized from this compound, also yields methylphosphonofluoridic acid, highlighting the thermodynamic stability of this product.[1][2]

Quantitative Data

The following table summarizes the quantitative data available for the thermal decomposition of this compound in the presence of methylphosphonic acid.

| Reactant 1 | Reactant 2 | Temperature (°C) | Time (hours) | Product | Yield (%) | Reference |

| This compound | Methylphosphonic Acid | 120 | 64 | Methylphosphonofluoridic Acid | 58 | [1] |

| This compound | Methylphosphonic Acid | 120 | 48 | Methylphosphonofluoridic Acid | 49 | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of the primary thermal decomposition product and the analytical techniques used for its characterization.

Synthesis of Methylphosphonofluoridic Acid

This protocol is adapted from the documented synthesis of methylphosphonofluoridic acid from this compound and methylphosphonic acid.[1]

Objective: To produce methylphosphonofluoridic acid through the thermal reaction of this compound and methylphosphonic acid.

Materials:

-

This compound (CH₃POF₂)

-

Methylphosphonic acid (CH₃PO(OH)₂)

-

Heavy-walled sealed reaction tube

-

Heating mantle with temperature controller

-

Distillation apparatus

Procedure:

-

In a controlled atmosphere (e.g., under an inert gas like argon or nitrogen), combine equimolar amounts of this compound and methylphosphonic acid in a heavy-walled glass reaction tube. For example, 3.5 grams of this compound and 3.3 grams of methylphosphonic acid can be used.[1]

-

Seal the reaction tube securely.

-

Place the sealed tube in a heating mantle and heat to 120 °C.

-

Maintain the temperature for an extended period, for instance, 64 hours, to ensure the reaction proceeds to a reasonable yield.[1]

-

After the heating period, allow the reaction tube to cool to room temperature.

-

Carefully open the tube in a fume hood.

-

The product, methylphosphonofluoridic acid, can be purified by vacuum distillation. The boiling point has been reported to be 60 °C at 0.2 mmHg.[1]

Analytical Methodologies for Product Characterization

A combination of analytical techniques is essential for the identification and quantification of the thermal decomposition products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for the structural elucidation of the product. For methylphosphonofluoridic acid, the proton NMR spectrum would show a characteristic doublet of doublets for the methyl protons due to coupling with both phosphorus and fluorine.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating volatile components of the reaction mixture and identifying them based on their mass spectra. It can be used to confirm the identity of the main product and to identify any minor byproducts.

-

Thermogravimetric Analysis (TGA): TGA can be employed to determine the thermal stability of this compound and its decomposition temperature range. The analysis involves heating a small sample at a constant rate in a controlled atmosphere and monitoring its mass loss over time.

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions as a function of temperature. This can provide information on melting points, boiling points, and the enthalpy of decomposition reactions.

Visualizations

Signaling Pathway

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow

Caption: Experimental workflow for analyzing thermal decomposition products.

References

Toxicological Profile of Methylphosphonic Difluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of methylphosphonic difluoride (DF), a reactive organophosphorus compound primarily known as a precursor in the synthesis of G-series nerve agents. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and illustrates associated biological pathways and experimental workflows.

Quantitative Toxicological Data

The acute toxicity of this compound varies significantly with the route of exposure, with inhalation and intravenous administration demonstrating high toxicity. The following tables summarize the available quantitative data for DF and its primary hydrolysis product, methylphosphonic acid (MPA).

Table 1: Acute Lethality Data for this compound (DF)

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Intravenous | 13.7 mg/kg | [1] |

| LD50 | Mouse | Intravenous | 114 mg/kg | [1] |

| LD50 | Dog | Intravenous | 25.8 mg/kg | [1] |

| LCLo | Rat | Inhalation | 1,842 mg/m³/30min | [1] |

| LCt50 | Mouse | Inhalation | 80,000 mg·min/m³ | |

| LCt50 | Rat | Inhalation | 242,000 mg·min/m³ | |

| LCt50 | Dog | Inhalation | 82,000 mg·min/m³ | |

| LCt50 | Monkey | Inhalation | 91,000 mg·min/m³ |

Table 2: Acute Oral Toxicity of Methylphosphonic Acid (MPA)

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1888 mg/kg | [1] |

Toxicological Effects

Acute Toxicity and Clinical Signs

Acute exposure to this compound vapor in mammals elicits a range of clinical signs, including:

-

Cyanosis

-

Dehydration

-

Changes in olfaction

-

Aggression

-

Dyspnea (difficulty breathing)

-

Muscle weakness

DF is also a potent irritant to the eyes and mucous membranes.[2] Upon contact with water, it hydrolyzes to form corrosive hydrofluoric acid and methylphosphonic acid, contributing to its damaging effects.[1][3]

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for this compound and other organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. While DF itself is a weak inhibitor of AChE, its hydrolysis product, methylphosphonofluoridate (MF), is a more potent inhibitor in vivo.[1]

Inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors. This overstimulation is responsible for the wide array of toxic signs observed.

Developmental and Genetic Toxicity

Developmental Toxicity: Studies in pregnant rats and rabbits exposed to this compound vapor at concentrations up to 10.0 mg/m³ for 6 hours a day for 10 and 13 days, respectively, did not show any teratogenic effects.[4] While maternal toxicity (nasal exudate and raspy breathing) was observed at the highest dose, there were no significant differences in litter size, fetal body weight, crown-rump length, or the incidence of visceral or skeletal malformations between control and DF-exposed groups.[4]

Genetic Toxicity: The primary hydrolysis product of DF, methylphosphonic acid (MPA), has been evaluated for mutagenicity. In the Ames test, using various tester strains of Salmonella typhimurium and Escherichia coli, MPA was found to be negative for inducing mutations.[1]

Experimental Protocols

Developmental Toxicity Study (Rat and Rabbit)

-

Objective: To assess the teratogenic potential of inhaled this compound.

-

Test Species: Pregnant Sprague-Dawley rats and New Zealand White rabbits.

-

Exposure: Whole-body inhalation exposure to vaporized DF in dynamic flow chambers.

-

Exposure Concentrations: 0 (control), 0.2, 1.0, and 10.0 mg/m³.

-

Exposure Duration: 6 hours per day for 10 days (rats) or 13 days (rabbits) during the period of organogenesis.

-

Observations:

-

Maternal: Body weight, clinical signs of toxicity.

-

Fetal: Litter number, mean body weight, crown-rump length, external, visceral, and skeletal malformations.

-

-

Methodology:

-

Time-mated female rats and rabbits are randomly assigned to control or exposure groups.

-

Animals are exposed to the respective concentrations of DF vapor in dynamic inhalation chambers for the specified duration.

-

Maternal body weights and clinical signs are recorded throughout the study.

-

On gestation day 20 (rats) or 29 (rabbits), dams are euthanized, and fetuses are examined for external, visceral, and skeletal abnormalities.

-

Skeletal evaluations are performed after staining with Alizarin Red S.[4]

-

In Vitro Acetylcholinesterase Inhibition Assay

-

Objective: To determine the inhibitory potential of a test compound on acetylcholinesterase activity.

-

Principle: The assay is based on the Ellman method, where acetylthiocholine is hydrolyzed by AChE to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

-

Materials:

-

Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes).

-

Acetylthiocholine iodide (substrate).

-

DTNB.

-

Phosphate buffer (pH 8.0).

-

Test compound (this compound or its metabolites).

-

-

Methodology:

-

A solution of AChE is pre-incubated with various concentrations of the test compound in a 96-well plate for a defined period.

-

The substrate, acetylthiocholine, and DTNB are added to initiate the enzymatic reaction.

-

The change in absorbance at 412 nm is measured over time using a microplate reader.

-

The rate of reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated.

-

Visualizations

Signaling Pathway

Caption: Acetylcholine signaling pathway and inhibition by this compound metabolites.

Experimental Workflows

References

An In-depth Technical Guide to the Mechanism of Acetylcholinesterase Inhibition by Methylphosphonic Difluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibition of acetylcholinesterase (AChE) by methylphosphonic difluoride (DFP), a potent organophosphorus compound. This document delves into the chemical interactions, kinetic parameters, structural alterations, and the broader physiological context of this inhibition, offering valuable insights for researchers in toxicology, pharmacology, and drug development.

Introduction: The Critical Role of Acetylcholinesterase and its Inhibition

Acetylcholinesterase (AChE) is a pivotal enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, allowing for the precise control of nerve signaling. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and a cascade of physiological effects.

This compound, a precursor to highly toxic nerve agents like sarin and soman, is a potent and irreversible inhibitor of AChE.[1] Understanding the mechanism of its inhibitory action is crucial for the development of effective countermeasures and therapeutic interventions against organophosphate poisoning.

The Chemical Mechanism of Irreversible Inhibition

The inhibition of acetylcholinesterase by this compound is a two-step process that results in the formation of a stable, covalent bond between the inhibitor and the enzyme, rendering the enzyme non-functional.

Step 1: Formation of a Reversible Michaelis-Menten Complex: Initially, the DFP molecule enters the active site gorge of AChE and forms a reversible complex.

Step 2: Nucleophilic Attack and Covalent Bonding: The catalytic triad of AChE, composed of serine (Ser), histidine (His), and glutamate (Glu) residues, is central to its hydrolytic activity. In the presence of DFP, the serine hydroxyl group (Ser203 in human AChE) acts as a nucleophile, attacking the electrophilic phosphorus atom of DFP. This reaction is facilitated by the histidine residue, which acts as a general base, abstracting a proton from the serine hydroxyl. The result is the formation of a covalent phosphonyl-enzyme conjugate and the expulsion of a fluoride ion as the leaving group. This phosphonylated enzyme is catalytically inactive.

Aging: The phosphonylated AChE can undergo a further, time-dependent dealkylation process known as "aging." This process involves the cleavage of one of the alkyl groups from the phosphorus atom, resulting in a negatively charged phosphonate adduct. This aged complex is highly resistant to reactivation by conventional oxime antidotes.

Quantitative Analysis of DFP Inhibition

The potency of an irreversible inhibitor like DFP is typically characterized by its bimolecular rate constant (kᵢ). While DFP and its hydrolysis product, methylphosphonofluoridic acid (MF), are considered weak inhibitors of human AChE, being at least five orders of magnitude less potent than the nerve agent sarin, they still pose a significant toxicological threat.[2]

| Parameter | Value | Species/Source | Reference |

| Bimolecular Rate Constant (kᵢ) | 9.48 x 10³ M⁻¹min⁻¹ | Electric Eel AChE | [3] |

| Potency Comparison | At least 5 orders of magnitude less potent than sarin | Human AChE | [2] |

Structural Insights into the DFP-AChE Complex

The interaction between DFP and acetylcholinesterase induces significant conformational changes in the enzyme's active site. X-ray crystallographic studies of the aged di-isopropyl-phosphoro-fluoridate (DFP)-bound AChE from Torpedo californica (PDB ID: 2DFP) have provided critical insights into these structural alterations.[4]

Upon phosphorylation by DFP, a notable movement occurs in the main chain of a loop that includes residues Phe288 and Phe290 in the acyl pocket of the active site.[4] This is a significant conformational change not observed with the binding of the natural substrate, acetylcholine, and it offers a structural basis for the substrate selectivity of AChE.[4] The OP-oxygen atoms are stabilized by hydrogen bonds from four potential donors within the catalytic subsites of the enzyme, highlighting the role of electrostatic forces in stabilizing the inhibited complex.[4]

| Feature | Observation | Reference |

| PDB ID | 2DFP | [4] |

| Enzyme Source | Torpedo californica Acetylcholinesterase | [4] |

| Key Conformational Change | Movement in the main chain of the acyl pocket loop (residues F288 and F290) | [4] |

| Stabilizing Interactions | Hydrogen bonding of OP-oxygen atoms with four donors in the catalytic subsites | [4] |

Experimental Protocols for Studying DFP Inhibition

The following is a detailed methodology for determining the kinetic constants of acetylcholinesterase inhibition by this compound, based on established protocols for organophosphate inhibitors.

Materials and Reagents

-

Purified acetylcholinesterase (human recombinant or from other sources)

-

This compound (DFP)

-

Acetylthiocholine (ATC) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Ethanol (for preparing DFP stock solution)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of DFP in ethanol. Serial dilutions should be made to achieve a range of final concentrations for the assay.

-

Prepare a solution of the substrate, acetylthiocholine (ATC).

-

Prepare a solution of the chromogen, DTNB, in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the phosphate buffer to each well.

-

Add the AChE solution to each well.

-

Add different concentrations of the DFP solution to the test wells. For control wells (uninhibited reaction), add an equivalent volume of the buffer or ethanol.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

-

-

Initiation of the Enzymatic Reaction:

-

To initiate the reaction, add the substrate solution (ATC) to all wells.

-

Immediately after adding the substrate, add the DTNB solution to all wells.

-

-

Data Acquisition:

-

Measure the absorbance at 412 nm at regular time intervals using a microplate reader. The rate of the color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each DFP concentration and the control.

-

The apparent first-order rate constant (k_obs) for inhibition at each DFP concentration can be determined by plotting the natural logarithm of the remaining enzyme activity versus time.

-

The bimolecular rate constant (kᵢ) can then be calculated from the slope of a plot of k_obs versus the inhibitor concentration.

-

Visualizing the Molecular Interactions and Pathways

To further elucidate the mechanism of AChE inhibition by DFP, the following diagrams illustrate the key pathways and logical steps involved.

Cholinergic Synapse Signaling Pathway

Caption: Overview of the cholinergic synapse signaling pathway.

Experimental Workflow for DFP Inhibition Assay

Caption: Workflow for determining DFP inhibition kinetics.

Logical Relationship of AChE Inhibition by DFP

References

Environmental Fate of Methylphosphonic Difluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonic difluoride (DF), a precursor to potent nerve agents, is a compound of significant interest due to its potential environmental impact. Understanding its fate and behavior in various environmental compartments is crucial for risk assessment, remediation strategies, and ensuring environmental safety. This technical guide provides a comprehensive overview of the environmental fate of this compound, focusing on its degradation pathways in water, atmosphere, and soil.

Environmental Degradation Pathways

The environmental persistence and transformation of this compound are primarily governed by three key processes: hydrolysis, atmospheric degradation, and soil interaction. A simplified overview of these pathways is presented below.

The Historical Trajectory and Synthesis of Methylphosphonic Difluoride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonic difluoride (DF), a key precursor in the synthesis of G-series nerve agents sarin and soman, holds a significant place in the history of organophosphorus chemistry. Its development is intrinsically linked to the broader exploration of organophosphorus compounds for both agricultural and military purposes. This technical guide provides a comprehensive overview of the historical context of DF's development, its physicochemical properties, and detailed experimental protocols for its synthesis.

Historical Context

The journey to the synthesis of this compound begins with the early explorations of organophosphorus chemistry in the 19th century. The first organophosphorus compounds were described in the early 1800s, with significant progress made throughout the century in understanding their structure and reactivity.

A pivotal moment in the history of organophosphorus compounds arrived in the 1930s with the work of German chemist Gerhard Schrader. While researching new insecticides to combat world hunger, Schrader and his team at IG Farben systematically synthesized thousands of organophosphorus compounds.[1][2] This research led to the accidental discovery of highly toxic compounds with potent acetylcholinesterase inhibitory activity, which were subsequently developed as nerve agents.[2] Among these were tabun (1936), sarin (1938), and soman (1944).[2][3]

This compound emerged as a crucial intermediate in the production of sarin and soman. Its development was driven by the need for stable, storable precursors for binary chemical weapons.[4][5] In a binary system, two less toxic chemical precursors are mixed to form the active nerve agent immediately before deployment.[5] this compound serves as the fluorine-containing precursor in these systems. For example, the M687 artillery shell, a binary chemical weapon, was designed to mix this compound with a combination of isopropyl alcohol and isopropylamine to produce sarin.[4]

Due to its direct application in the synthesis of chemical weapons, this compound is classified as a Schedule 1 substance under the Chemical Weapons Convention, and its production and stockpiling are strictly regulated.[5]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and for understanding its reactivity. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | CH₃F₂OP | [1] |

| Molecular Weight | 100.004 g/mol | [1] |

| Appearance | Colorless liquid | [6] |

| Odor | Pungent, acid-like | [6] |

| Density | 1.3314 g/cm³ at 20 °C | [6] |

| Boiling Point | 98 °C | [6] |

| Melting Point | -37 °C | [6] |

| Vapor Pressure | 36.0 mmHg at 25 °C | [7] |

| Vapor Density | 3.5 (Air = 1) | [6] |

| Solubility in Water | Decomposes | [7] |

| LogP (Octanol/Water Partition Coefficient) | 1.748 (Crippen Calculated) | [8] |

Experimental Protocols

The synthesis of this compound is a critical step in the production of sarin and soman. The most common laboratory-scale methods involve the fluorination of methylphosphonic dichloride. The following protocols are based on documented procedures.

Synthesis of this compound from Methylphosphonic Dichloride using Sodium Fluoride

This method involves the direct fluorination of methylphosphonic dichloride with sodium fluoride.

Materials:

-

Methylphosphonic dichloride (CH₃POCl₂)

-

Sodium fluoride (NaF)

-

Zinc fluoride (ZnF₂) or Cobalt fluoride (CoF₃) (optional, as catalyst)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Distillation apparatus

Procedure:

-

To a reaction vessel equipped with a distillation apparatus and under an inert atmosphere, add 3 to 3.5 molar equivalents of sodium fluoride. If using a catalyst, add 15-35% (w/w) of zinc fluoride or cobalt fluoride to the sodium fluoride.

-

Slowly add one molar equivalent of methylphosphonic dichloride to the mixture at room temperature. Fumes may be generated during this addition.

-

Slowly heat the reaction mixture to 110 °C over approximately 2 hours.

-

Maintain the temperature at 110 °C for an additional hour.

-

Increase the temperature to 120 °C and collect the distilled this compound.

-

The reported yield for this method ranges from 86% to 91%.

Synthesis of this compound from Methylphosphonic Dichloride using Sodium Hexafluorosilicate

An alternative and reportedly more convenient method utilizes sodium hexafluorosilicate as the fluorinating agent.

Materials:

-

Methylphosphonic dichloride (CH₃POCl₂)

-

Sodium hexafluorosilicate (Na₂SiF₆)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Distillation apparatus

Procedure:

-

In a reaction vessel under an inert atmosphere, mix ten grams of methylphosphonic dichloride with 1.3 molar equivalents of sodium hexafluorosilicate.

-

Slowly heat the reaction mixture to 110 °C over a period of 3 hours. Gas evolution may be observed starting around 85 °C.

-

Distill the product to obtain this compound. The boiling point is approximately 98 °C.

-

This method has a reported yield of 88%.

Synthesis of [¹⁴C]this compound

For metabolic and environmental fate studies, radiolabeled this compound can be synthesized.

Procedure:

-

Catalyze the conversion of trimethyl phosphite to dimethyl [¹⁴C]methylphosphonate using [¹⁴C]methyl iodide via the Arbusov reaction.[9]

-

Chlorinate the resulting dimethyl [¹⁴C]methylphosphonate with phosphorus pentachloride (PCl₅).

-

Fluorinate the chlorinated intermediate with antimony trifluoride (SbF₃) to yield [¹⁴C]this compound.[9]

-

The reported radiochemical yield for this multi-step synthesis is 25%.[9]

Logical Relationships and Synthesis Pathways

The primary significance of this compound lies in its role as a direct precursor to the nerve agents sarin and soman. The following diagrams illustrate these key synthesis pathways.

Caption: Synthesis pathway of Sarin and Soman from Methylphosphonic Dichloride.

The diagram above illustrates the two-step synthesis process. First, methylphosphonic dichloride is fluorinated to produce this compound. Subsequently, DF is reacted with either isopropyl alcohol to yield sarin or with pinacolyl alcohol to produce soman.[10]

Caption: General experimental workflow for the synthesis of this compound.

This workflow diagram outlines the general laboratory procedure for synthesizing this compound. The process begins with the combination of reactants, followed by a controlled heating step under an inert atmosphere to drive the reaction, and concludes with the purification of the final product via distillation.

References

- 1. Buy this compound (EVT-406061) | 676-99-3 [evitachem.com]

- 2. Source Attribution of the Chemical Warfare Agent Soman Using Position-Specific Isotope Analysis by 2H NMR Spectroscopy: From Precursor to Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation of soman (1,2,2-trimethylpropyl methylphosphonofluoridate) via fluoride-induced reactivation of soman-inhibited aliesterase in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]

- 7. Methylphosphonyldifluoride (CAS 676-99-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Sarin (GB, O-isopropyl methylphosphonofluoridate) neurotoxicity: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Soman - Wikipedia [en.wikipedia.org]

The P-F Bond in Methylphosphonic Difluoride: A Technical Guide to its Chemical Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonic difluoride (DF), a compound with the chemical formula CH₃POF₂, is a reactive organophosphorus compound of significant interest due to the lability of its phosphorus-fluorine (P-F) bonds. This reactivity makes it a crucial precursor in the synthesis of various organophosphorus compounds, including nerve agents such as Sarin and Soman, placing it under the stringent regulations of the Chemical Weapons Convention as a Schedule 1 substance.[1][2] Beyond its applications in chemical warfare, the study of DF's reactivity provides valuable insights into the mechanisms of nucleophilic substitution at a tetrahedral phosphorus center, a fundamental reaction class in organic and medicinal chemistry. This technical guide provides an in-depth analysis of the chemical reactivity of the P-F bond in this compound, focusing on its synthesis, key reactions, and spectroscopic characterization.

Synthesis of this compound

The primary route for the synthesis of this compound involves the halogen exchange reaction of methylphosphonic dichloride (CH₃POCl₂) with a fluorinating agent.[1][3] Several methods have been developed to achieve this transformation with high efficiency.

Key Synthesis Methods

Two of the most effective laboratory-scale methods for the synthesis of this compound are detailed below.

Table 1: Summary of Key Synthesis Methods for this compound

| Method | Fluorinating Agent(s) | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |

| Halogen Exchange with Sodium Fluoride | Sodium Fluoride (NaF) with Zinc Fluoride (ZnF₂) or Cobalt Fluoride (CoF₂) as a catalyst | 120 | Gradual heating | 86 - 91 | [3][4] |

| Halogen Exchange with Sodium Hexafluorosilicate | Sodium Hexafluorosilicate (Na₂SiF₆) | 110 | 3 hours | ~88 | [3][4] |

Experimental Protocols

Method 1: Halogen Exchange Reaction using Sodium Fluoride

-

Materials: Methylphosphonic dichloride (CH₃POCl₂), Sodium Fluoride (NaF), Zinc Fluoride (ZnF₂) or Cobalt Fluoride (CoF₂).

-

Procedure:

-

In a reaction vessel equipped with a distillation apparatus and under an inert atmosphere (e.g., nitrogen or argon), combine methylphosphonic dichloride with a stoichiometric excess of sodium fluoride.

-

Add a catalytic amount of zinc fluoride or cobalt fluoride to the mixture.

-

Gradually heat the reaction mixture to 120 °C.

-

This compound will distill as it is formed. Collect the distillate.

-

The reaction typically proceeds with high efficiency, yielding the product in the range of 86-91%.[3][4]

-

Method 2: Halogen Exchange Reaction using Sodium Hexafluorosilicate

-

Materials: Methylphosphonic dichloride (CH₃POCl₂), Sodium Hexafluorosilicate (Na₂SiF₆).

-

Procedure:

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity of the P-F Bond

The significant reactivity of the P-F bonds in this compound is attributed to the high electrophilicity of the phosphorus atom, which is bonded to two highly electronegative fluorine atoms and a phosphoryl oxygen. This makes the phosphorus center susceptible to attack by a wide range of nucleophiles.

Hydrolysis

In the presence of water, this compound readily undergoes hydrolysis. This reaction proceeds in a stepwise manner, first forming methylphosphonofluoridic acid (CH₃P(O)(OH)F) and hydrofluoric acid (HF), followed by the hydrolysis of the remaining P-F bond to yield methylphosphonic acid (CH₃P(O)(OH)₂) and another equivalent of HF.[1][2]

The rate of hydrolysis is pH-dependent. In a sodium hydroxide solution, the hydrolysis half-life has been observed to be in the range of 37.2 to 54.7 minutes.[5]

Table 2: Hydrolysis Products of this compound

| Reactant | Nucleophile | Intermediate Product | Final Product | Byproducts | Reference(s) |

| This compound (DF) | Water (H₂O) | Methylphosphonofluoridic Acid | Methylphosphonic Acid | HF | [1][2] |

Alcoholysis

The reaction of this compound with alcohols (alcoholysis) is a key reaction in the synthesis of nerve agents. For instance, the reaction with isopropyl alcohol yields the nerve agent Sarin (GB).[1] This reaction is a nucleophilic substitution where the alkoxy group from the alcohol displaces a fluoride ion.

Reaction with Isopropyl Alcohol (Formation of Sarin):

CH₃POF₂ + (CH₃)₂CHOH → CH₃P(O)(F)OCH(CH₃)₂ + HF

The reaction is typically carried out in the presence of an amine, such as isopropylamine, which acts as a hydrofluoric acid scavenger, driving the reaction to completion.[1][6]

Reactions with Other Nucleophiles

The P-F bonds in this compound are also reactive towards other nucleophiles, such as amines. These reactions proceed via a similar nucleophilic substitution mechanism, leading to the formation of phosphonamidofluoridates.

Reaction Pathways

Caption: Key reaction pathways of this compound.

Spectroscopic and Physical Properties

The characterization of this compound relies on various spectroscopic techniques and the determination of its physical properties.

Table 3: Spectroscopic and Physical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₃F₂OP | [3] |

| Molecular Weight | 100.00 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Pungent, acid-like | [1] |

| Density | 1.359 g/mL at 25 °C | [1] |

| Boiling Point | 98-100 °C | [1][4] |

| ¹H-NMR (300 MHz, CDCl₃) | δ 1.90 ppm (dt, JH-P = 19.2 Hz, JH-F = 5.80 Hz) | [4] |

| ³¹P-NMR | Data not explicitly found in search results | |

| IR Spectroscopy | Qualitative data available, specific peaks not detailed | |

| Mass Spectrometry | Analysis is typically performed after derivatization | [7] |

Applications in Research and Drug Development

While notorious for its use as a chemical weapon precursor, the reactivity of this compound and related compounds is of significant interest in several research areas:

-

Mechanistic Studies: The P-F bond provides an excellent system for studying the mechanisms of nucleophilic substitution at phosphorus, which is relevant to the action of many enzymes and the design of enzyme inhibitors.

-

Development of Antidotes: Understanding the reaction of DF with biological nucleophiles, such as the serine residue in acetylcholinesterase, is crucial for the development of antidotes for nerve agent poisoning.

-

Drug Development: The phosphonate and phosphonofluoridate moieties are present in some classes of drugs. A thorough understanding of their reactivity and stability is essential for the design and development of new therapeutic agents.

Conclusion

The chemical reactivity of the P-F bond in this compound is a subject of considerable importance, spanning from its role in the synthesis of chemical warfare agents to its utility in fundamental chemical research. The high electrophilicity of the phosphorus atom renders the P-F bonds susceptible to cleavage by a variety of nucleophiles, with hydrolysis and alcoholysis being the most prominent reactions. A comprehensive understanding of the synthesis, reaction kinetics, and spectroscopic properties of this compound is essential for researchers in national security, toxicology, and drug development. Further detailed kinetic studies and the acquisition of a complete set of spectroscopic data will continue to enhance our knowledge of this highly reactive and significant molecule.

References

- 1. Methylphosphonyl difluoride - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Buy this compound (EVT-406061) | 676-99-3 [evitachem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. This compound | CH3F2OP | CID 69610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermodynamic Properties of Methylphosphonic Difluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonic difluoride (DF), with the chemical formula CH₃POF₂, is an organophosphorus compound of significant interest due to its role as a key precursor in the synthesis of highly toxic nerve agents, including sarin and soman.[1][2][3] A comprehensive understanding of its thermodynamic properties is crucial for safe handling, storage, and for the development of effective countermeasures and decomposition technologies. This technical guide provides a detailed overview of the core thermodynamic properties of this compound, outlines the experimental methodologies used for their determination, and presents key chemical pathways involving this compound.

Core Thermodynamic Properties

The thermodynamic properties of this compound have been experimentally determined, most notably through adiabatic calorimetry. The following tables summarize the key quantitative data available for this compound.

Table 1: Fundamental Thermodynamic and Physical Properties

| Property | Value | Unit | Conditions | Reference(s) |

| Molecular Weight | 100.0045 | g/mol | - | [1] |

| Boiling Point | 98 - 100 | °C | Atmospheric Pressure | |

| Melting Point | -37 | °C | - | |

| Density | 1.3314 | g/cm³ | 20 °C | |

| 1.359 | g/mL | 25 °C (77 °F) | [1] | |

| Vapor Pressure | 36 | mmHg | 25 °C (77 °F) | [1] |

| Triple Point Temperature | 236.34 ± 0.05 | K | - |

Table 2: Enthalpy, Entropy, and Heat Capacity

| Property | Value | Unit | Conditions | Reference(s) |

| Enthalpy of Fusion (ΔfusH) | 11,878 ± 12 | J/mol | At Triple Point | |

| Entropy of Fusion (ΔfusS) | 50.26 | J/mol·K | At Triple Point | |

| Liquid Phase Molar Entropy (S°liquid) | 208.3 ± 0.3 | J/mol·K | 298.15 K, Saturation Pressure | |

| Gaseous State Molar Entropy (S°gas) | 312.7 ± 3 | J/mol·K | 298.15 K, 1 atm | |

| Liquid Phase Heat Capacity (Cp,liquid) | 145.14 | J/mol·K | 298.15 K |

Table 3: Temperature-Dependent Thermodynamic Functions (Condensed Phase)

The following data were derived from smoothed values obtained from adiabatic calorimetry measurements.

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Enthalpy (H° - H°0) (J/mol) | Entropy (S°) (J/mol·K) | Gibbs Free Energy ((G° - H°0)/T) (J/mol·K) |

| 15 | 7.87 | 29.5 | 2.64 | -0.69 |

| 50 | 40.58 | 664.4 | 20.33 | -7.04 |

| 100 | 66.82 | 3,389 | 55.31 | -21.42 |

| 150 | 85.19 | 7,163 | 86.23 | -38.54 |

| 200 | 104.22 | 11,895 | 114.60 | -55.12 |

| 236.34 (solid) | 120.58 | 15,983 | 134.77 | -66.53 |

| 236.34 (liquid) | 136.82 | 27,861 | 185.03 | -66.53 |

| 250 | 138.45 | 29,752 | 192.72 | -71.69 |

| 298.15 | 145.14 | 36,597 | 208.34 | -85.98 |

| 335 | 150.62 | 42,087 | 224.22 | -100.12 |

Data extracted and compiled from Furukawa et al. (1964).

Experimental Protocols

The primary experimental technique for determining the thermodynamic properties of this compound has been adiabatic calorimetry .

Adiabatic Calorimetry for Heat Capacity Measurement

Objective: To measure the heat capacity of this compound over a range of temperatures in its solid and liquid phases.

Apparatus:

-

A gold-plated copper sample vessel with a re-entrant well for a heater and a platinum resistance thermometer.

-

An adiabatic shield surrounding the sample vessel, with its temperature controlled to match that of the sample, minimizing heat exchange with the surroundings.

-

A high-vacuum system to evacuate the space between the sample vessel and the adiabatic shield.

-

A precision timer and electrical measurement instruments (potentiometer, standard resistors, etc.) to accurately determine the energy input.

Methodology:

-

Sample Purification: Due to the high reactivity and toxicity of this compound, purification is performed in a closed glass system. This involves slow crystallization and fractional melting procedures to achieve high purity.

-

Sample Loading: A known mass of the purified liquid sample is distilled under vacuum into the pre-weighed, cooled sample vessel. The vessel is then sealed.

-

Calorimetric Measurement:

-

The sample is cooled to the starting temperature (e.g., near liquid helium or liquid nitrogen temperatures).

-

A known amount of electrical energy is supplied to the heater in the sample vessel for a specific duration, causing a small, controlled increase in temperature.

-

The temperature of the adiabatic shield is continuously and automatically adjusted to remain as close as possible to the temperature of the sample vessel, thereby creating an adiabatic condition (no heat loss or gain).

-

The initial and final equilibrium temperatures of the sample are precisely measured using the platinum resistance thermometer.

-

The heat capacity of the sample is calculated from the energy input and the observed temperature rise, after accounting for the heat capacity of the empty sample vessel (determined in separate experiments).

-

-

Data Analysis: The measurements are repeated over the entire temperature range of interest. The collected data points are then used to generate a smoothed curve of heat capacity versus temperature. From this, other thermodynamic functions such as enthalpy, entropy, and Gibbs free energy are calculated by numerical integration.

Chemical Pathways and Relationships

This compound is a central molecule in several key chemical transformations, primarily its synthesis from a dichloro- precursor and its subsequent conversion to nerve agents.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the fluorination of methylphosphonyl dichloride (CH₃POCl₂). This can be achieved using various fluorinating agents, such as sodium fluoride (NaF) or hydrogen fluoride (HF).

Caption: Synthesis of this compound.

Experimental Workflow for Synthesis:

-

Methylphosphonyl dichloride is reacted with a fluorinating agent, such as sodium fluoride.

-

The reaction is typically carried out in a solvent or, in some procedures, without a solvent at elevated temperatures.

-

The reaction mixture is heated to drive the substitution of chlorine atoms with fluorine atoms.

-

The product, this compound, is then purified, often by distillation, to separate it from the salt byproduct (e.g., sodium chloride) and any unreacted starting materials.

Caption: Experimental Workflow for DF Synthesis.

Reaction to Form Sarin

This compound is a direct precursor to the nerve agent sarin. The synthesis involves the reaction of this compound with isopropyl alcohol. This reaction is often carried out in the presence of an amine, such as isopropylamine, which acts as a hydrogen fluoride scavenger.

Caption: Reaction of DF to form Sarin.

Experimental Workflow for Sarin Synthesis:

-

This compound is mixed with isopropyl alcohol.

-

An acid scavenger, such as isopropylamine, is typically included in the reaction mixture to neutralize the hydrogen fluoride byproduct that is formed.

-

The reaction proceeds to form O-isopropyl methylphosphonofluoridate (Sarin).

-

Due to the extreme toxicity of the product, this synthesis is only performed under strict, controlled conditions in specialized laboratories.

Caption: Experimental Workflow for Sarin Synthesis.

Conclusion

The thermodynamic properties of this compound are well-characterized, primarily due to the detailed calorimetric studies conducted in the mid-20th century. This data is fundamental for chemical safety and for understanding the energetics of its synthesis and subsequent reactions. The chemical pathways leading from its precursor and to the formation of highly toxic compounds underscore the importance of stringent control over this substance. The information presented in this guide serves as a critical resource for researchers and professionals working in fields where a deep understanding of this compound is essential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Acetylcholinesterase Inhibition Assay Using Methylphosphonic Difluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine to terminate nerve impulses. The inhibition of AChE is a key target for the therapeutic management of conditions like Alzheimer's disease, glaucoma, and myasthenia gravis. Furthermore, the irreversible inhibition of AChE is the mechanism of toxicity for organophosphorus compounds, including nerve agents and pesticides. Methylphosphonic difluoride (DFP), a highly toxic organophosphorus compound and a precursor to nerve agents like sarin, is a potent and irreversible inhibitor of AChE.[1][2] Understanding the kinetics and mechanism of AChE inhibition by compounds like DFP is crucial for the development of novel therapeutics and antidotes.

This document provides a detailed protocol for conducting an in vitro acetylcholinesterase inhibition assay using this compound as the inhibitor. The described method is a modification of the widely used colorimetric assay developed by Ellman, which is suitable for high-throughput screening.[3][4]

Principle of the Assay

The assay is based on the Ellman method, which measures the activity of AChE through a colorimetric reaction. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB production is directly proportional to the AChE activity and can be quantified by measuring the absorbance at 412 nm.[5] When an irreversible inhibitor such as DFP is pre-incubated with the enzyme, it covalently modifies the active site, leading to a time-dependent decrease in enzyme activity.

Quantitative Data: Inhibition of Acetylcholinesterase by Organophosphorus Compounds

The following table summarizes the inhibitory potency of this compound (DFP) and other selected organophosphorus compounds against acetylcholinesterase.

| Compound | Enzyme Source | IC50 (µM) | Inhibition Type | Reference |

| This compound (DFP) | Not Specified | 0.78 ± 0.01 | Irreversible | [6][7] |

| Chlorpyrifos | Human Erythrocyte | 0.12 | Irreversible | [8] |

| Monocrotophos | Human Erythrocyte | 0.25 | Irreversible | [8] |

| Profenofos | Human Erythrocyte | 0.35 | Irreversible | [8] |

| Acephate | Human Erythrocyte | 4.0 | Irreversible | [8] |

Experimental Protocols

Safety Precautions:

Warning: this compound (DFP) is a highly toxic and volatile compound.[2] All handling and preparation of DFP solutions must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8] Follow all institutional safety guidelines for handling highly toxic chemicals. Decontamination procedures should be in place.[9]

Reagent Preparation

-

Assay Buffer (0.1 M Sodium Phosphate Buffer, pH 8.0): Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic. Mix the two solutions while monitoring the pH until a stable pH of 8.0 is achieved. Store at 4°C.

-

Acetylcholinesterase (AChE) Stock Solution (1 U/mL): Prepare a stock solution of AChE from a suitable source (e.g., Electrophorus electricus) in the Assay Buffer. Aliquot and store at -20°C. Before use, dilute to the desired working concentration (e.g., 0.05 U/mL) with Assay Buffer.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 10 mL of Assay Buffer. Store protected from light at 4°C.

-

Acetylthiocholine (ATCh) Substrate Solution (14 mM): Dissolve 40.2 mg of acetylthiocholine iodide (ATCI) in 10 mL of deionized water. Prepare this solution fresh on the day of the experiment.

-

This compound (DFP) Stock Solution (e.g., 10 mM): Due to its high toxicity and reactivity, it is recommended to obtain DFP from a certified chemical supplier. If synthesizing, follow established and validated protocols under strict safety supervision.[10][11][12] Prepare a stock solution in a suitable anhydrous solvent (e.g., isopropanol or DMSO).

-

DFP Working Solutions: Perform serial dilutions of the DFP stock solution in the Assay Buffer to achieve a range of desired concentrations for testing. Prepare these dilutions fresh immediately before use.

Assay Procedure (96-well plate format)

-

Plate Setup:

-

Blank: 150 µL Assay Buffer + 10 µL DTNB Solution.

-

100% Activity Control (No Inhibitor): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB Solution + 10 µL solvent for DFP.

-

Test Wells (with DFP): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB Solution + 10 µL DFP working solution.

-

-

Pre-incubation with Inhibitor:

-

To the "Test Wells," add the AChE solution and the DFP working solutions.

-

To the "100% Activity Control" well, add the AChE solution and the corresponding solvent used for DFP dilutions.

-

Gently mix the contents and incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the irreversible inhibition of the enzyme by DFP.[4]

-

-

Initiation of the Enzymatic Reaction:

-

Following the pre-incubation period, add 10 µL of the ATCh Substrate Solution to all wells (Blank, 100% Activity Control, and Test Wells) to initiate the reaction. The final volume in each well should be 170 µL.

-

-

Kinetic Measurement:

-

Immediately after adding the substrate, place the 96-well plate in a microplate reader.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.

-

Data Analysis

-

Calculate the rate of reaction (V) for each well: Determine the change in absorbance per unit of time (ΔAbs/min) from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each DFP concentration:

-

% Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Where V_inhibitor is the rate of reaction in the presence of DFP, and V_control is the rate of reaction in the "100% Activity Control" well.

-

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the DFP concentration. The IC50 value, which is the concentration of DFP that causes 50% inhibition of AChE activity, can be determined by non-linear regression analysis of the dose-response curve.

Visualizations

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Caption: Mechanism of AChE inhibition by DFP.

References

- 1. Stable-carbon isotope ratios for sourcing the nerve-agent precursor methylphosphonic dichloride and its products - PubMed [pubmed.ncbi.nlm.nih.gov]